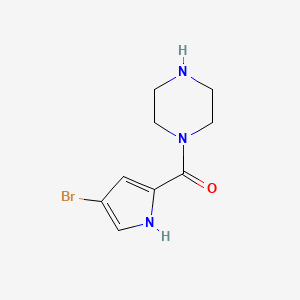
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a piperazine moiety linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromopyrrole.
Formation of Methanone Linkage: The brominated pyrrole is then reacted with a suitable piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparison with Similar Compounds
(4-Chloro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluoro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Fluorine substitution on the pyrrole ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Electronic Effects:
Properties
Molecular Formula |
C9H12BrN3O |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 |
InChI Key |
YMUOPIXCMRTQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


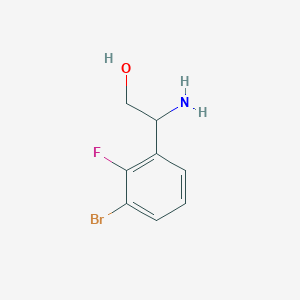
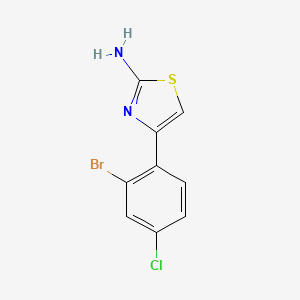
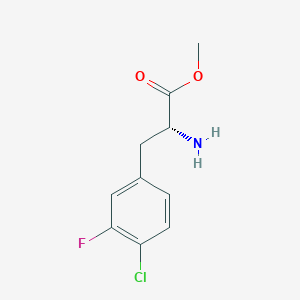
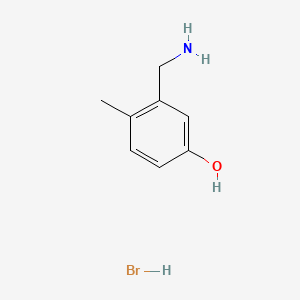
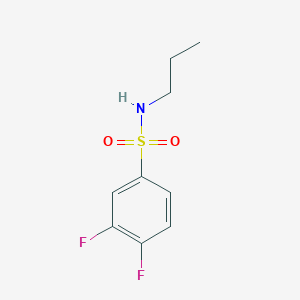

![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)

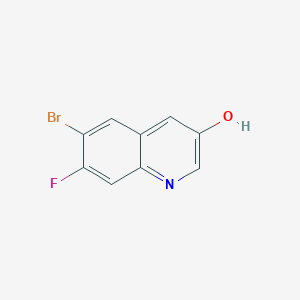
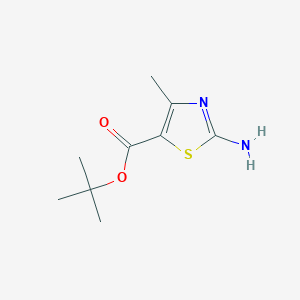
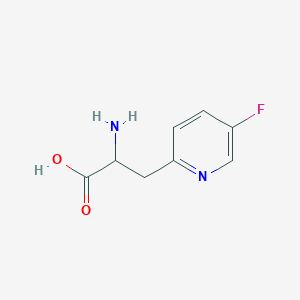
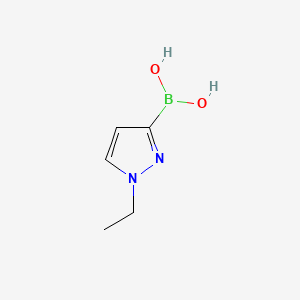
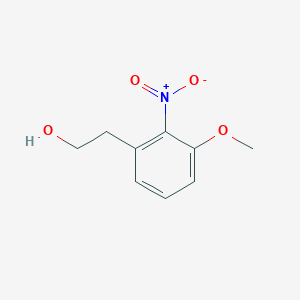
![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
